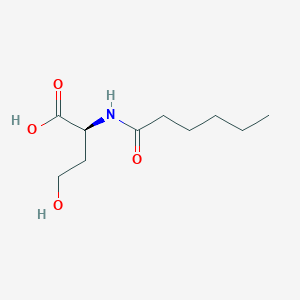
2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate” is a chemical compound with the CAS Number: 1208797-35-6 . It has a molecular weight of 276.24 and its IUPAC name is 2,2,2-trifluoroethyl 1,3-benzothiazol-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-4H,5H2,(H,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact mass and monoisotopic mass of the compound are 322.03991139 g/mol . It has a topological polar surface area of 79.5 Ų .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Spectroscopy : A study investigated carbamates derived from azabicyclic chloroformate and primary heterocyclic amines, focusing on benzothiazole derivatives. This research provided insights into the synthesis and structure of such compounds, including 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, using spectroscopic methods and X-ray diffraction (Iriepa et al., 2004).
Chemical Reactions and Catalysis
- Julia–Kocienski Approach : The Julia–Kocienski method, used for creating trifluoromethyl-substituted alkenes, includes reactions with 1,3-benzothiazol-2-yl 2,2,2-trifluoroethyl sulfones. This process has been evaluated for its efficiency in producing trifluoromethyl-substituted alkenes under various conditions (Ayeni, Mandal, & Zajc, 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : Benzothiazole derivatives, including those related to 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for steel in acidic environments. These studies provide valuable insights into the protective properties of such compounds against metal corrosion (Hu et al., 2016).
Biological and Pharmaceutical Applications
- Heterocyclic Compound Synthesis : The synthesis of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate, closely related to 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, has been explored for its potential in biological and pharmaceutical applications. This research included detailed characterization using various spectroscopic techniques and quantum chemical calculations (Kant, Maiti, & Agarwal, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-4H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTVLABBSSEIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




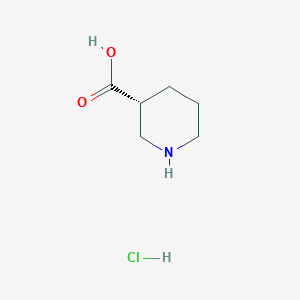
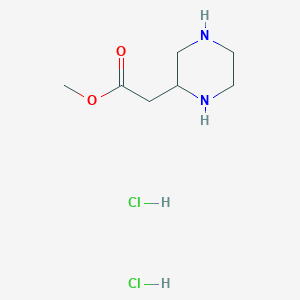
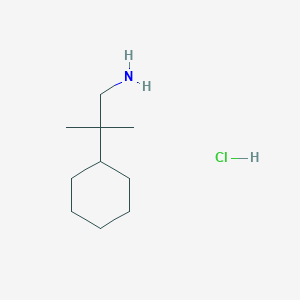

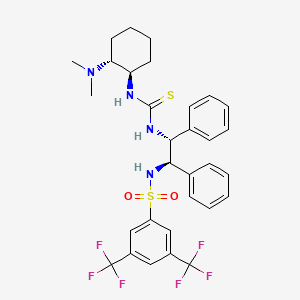
![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)
